19,20-Epoxycytochalasin D
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Overview
Description
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasin family, which are known for their diverse biological activities. This compound was first isolated from the fungus Xylaria hypoxylon and has been studied for its cytotoxic properties against various tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 19,20-Epoxycytochalasin D involves the isolation from fungal sources. The fungus Xylaria hypoxylon is cultured, and the compound is extracted using organic solvents. The structure of this compound has been confirmed through extensive spectroscopic studies, including 1H NMR, 13C NMR, HMQC, HMBC, and NOESY .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it typically involves large-scale fermentation of the fungal source followed by extraction and purification processes. The use of advanced chromatographic techniques ensures the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
19,20-Epoxycytochalasin D undergoes various chemical reactions, including oxidation and reduction. For instance, chemical oxidation using the Dess-Martin reagent can produce oxidized metabolites .
Common Reagents and Conditions
Oxidation: Dess-Martin reagent is commonly used for the oxidation of this compound.
Reduction: Standard reducing agents can be employed, although specific conditions for this compound are less documented.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of this compound, which have been studied for their reduced cytotoxic potential compared to the parent compound .
Scientific Research Applications
19,20-Epoxycytochalasin D has been extensively studied for its cytotoxic activity against various cancer cell lines. It shows potent activity against tumor cell lines such as P-388 . Additionally, it has been investigated for its potential antiplasmodial activity and phytotoxicity . The compound’s ability to inhibit cell division and affect cell morphology makes it a valuable tool in biological and medical research.
Mechanism of Action
The mechanism of action of 19,20-Epoxycytochalasin D involves the inhibition of actin polymerization, which disrupts the cytoskeleton of cells. This leads to the inhibition of cell division and induces cytotoxic effects. The compound targets key regulators of the cell cycle, including cyclin-dependent kinases .
Comparison with Similar Compounds
Similar Compounds
- 19,20-Epoxycytochalasin C
- Cytochalasin D
- Cytochalasin C
- 19,20-Epoxycytochalasin Q
Uniqueness
19,20-Epoxycytochalasin D is unique due to its specific stereochemistry and potent cytotoxic activity. Compared to other cytochalasins, it has shown significant activity against certain tumor cell lines, making it a compound of interest in cancer research .
Properties
Molecular Formula |
C30H37NO7 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[(1R,2S,3S,5R,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |
InChI Key |
WHJRAYUHVRYTTH-MQQXPATASA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |
Origin of Product |
United States |
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